Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C14H13FN2O3 and a molecular weight of 276.26 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include various quinoline derivatives with potential biological activities .
Scientific Research Applications
Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate involves its interaction with molecular targets like DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . Additionally, its interaction with DNA can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate can be compared with other fluoroquinolones like ciprofloxacin, norfloxacin, and ofloxacin. These compounds share a similar quinoline core structure but differ in their substituents, which influence their biological activities and pharmacokinetic properties . The unique combination of the acetamido and ethyl ester groups in this compound may provide distinct advantages in terms of potency and selectivity .
Similar compounds include:
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Levofloxacin
- Moxifloxacin
These compounds are widely used as antibiotics and have been extensively studied for their antimicrobial properties .
Properties
Molecular Formula |
C14H13FN2O3 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H13FN2O3/c1-3-20-14(19)11-7-16-12-5-4-9(15)6-10(12)13(11)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
HDLFQYFKKVSNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC(=O)C)F |
Origin of Product |
United States |
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